2,5-Diiodothieno[2,3-b]thiophene
Description
Significance of Fused Thiophene (B33073) Architectures in Organic Chemistry
Fused thiophene architectures, such as thienothiophenes (TTs), are bicyclic heterocyclic compounds formed by the annulation of two thiophene rings. ekb.egnih.gov These structures are of immense interest in organic chemistry and materials science due to their rigid and planar molecular framework. nih.gov This planarity facilitates effective π-orbital overlap along the conjugated backbone, which is a critical factor for efficient intramolecular charge transfer and enhanced charge carrier mobility in organic semiconductors. nih.govacs.org
The electron-rich nature of the fused sulfur-containing rings makes them excellent electron donors and versatile building blocks for a variety of functional materials. nih.gov By extending the π-conjugation, these systems often lead to materials with smaller bandgaps, which is desirable for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.orgresearchgate.net The inherent properties of TTs, such as good chemical stability and the tendency to form intermolecular S---S interactions, further contribute to the development of robust semiconducting materials with improved air stability and charge transport performance. nih.gov
Overview of Dihalogenated Thienothiophenes as Synthetic Precursors
Dihalogenated thienothiophenes, particularly those substituted with bromine or iodine, are exceptionally valuable synthetic precursors. The carbon-halogen bonds at specific positions on the thienothiophene core serve as highly reactive sites for palladium-catalyzed cross-coupling reactions, such as the Stille wikipedia.orguwindsor.ca and Suzuki nih.govresearchgate.net reactions. These reactions are powerful tools in synthetic organic chemistry for forming new carbon-carbon bonds.
This reactivity allows chemists to strategically "stitch" together thienothiophene units with other aromatic or functional groups to construct complex oligomers and polymers. ossila.com For instance, 2,5-dibromothieno[3,2-b]thiophene (B1273552) is a common starting material for synthesizing conjugated polymers used in high-performance OFETs. acs.org The ability to functionalize the TT core precisely enables fine-tuning of the electronic properties, solubility, and solid-state packing of the resulting materials, which are all critical determinants of device performance. The use of diiodo derivatives can sometimes offer different reactivity profiles compared to their dibromo counterparts, providing chemists with additional tools for molecular design.
Specific Focus: 2,5-Diiodothieno[2,3-b]thiophene as a Key Building Block for Functional Materials
While less commonly documented than its thieno[3,2-b]thiophene (B52689) isomer, this compound represents a strategically important, albeit specialized, building block. Its utility stems directly from the two iodine atoms positioned at the 2- and 5-positions of the thieno[2,3-b]thiophene (B1266192) core. These positions are analogous to the highly reactive α-positions of a single thiophene ring.
The primary role of this compound is to act as a monomer in polymerization reactions. Through cross-coupling reactions like Stille or Suzuki, it can be combined with a distannylated or diborylated comonomer to create a variety of donor-acceptor (D-A) conjugated polymers. The iodine atoms serve as leaving groups in the catalytic cycle of these reactions, enabling the formation of a long polymer chain with alternating structural units.
For example, in a Stille coupling reaction, this compound would be reacted with an organotin compound, such as a distannyl-benzothiadiazole, in the presence of a palladium catalyst. This would yield a polymer where the electron-rich thieno[2,3-b]thiophene units alternate with electron-deficient benzothiadiazole units. This D-A structure is a cornerstone of modern organic solar cell materials, as it helps to lower the bandgap and control the HOMO/LUMO energy levels for efficient charge separation.
Although specific synthesis and detailed property data for this compound are not as prevalent in the literature as for other isomers, its synthesis would logically follow established methods for direct iodination of the parent thieno[2,3-b]thiophene heterocycle.
Interactive Data Table: Properties of Related Dihalogenated Thienothiophenes
This table presents data for closely related dihalogenated thienothiophene compounds to provide context for the expected properties of this compound.
| Compound Name | Isomer | Halogen | Position | Melting Point (°C) | CAS Number |
| 2,5-Dibromothieno[3,2-b]thiophene | thieno[3,2-b]thiophene | Bromine | 2,5 | 124-129 | 25121-87-3 |
| 2,5-Dibromo-3-phenylthieno[3,2-b]thiophene | thieno[3,2-b]thiophene | Bromine | 2,5 | 121-123 | N/A |
| 2,5-Dibromo-3-(4-methoxyphenyl)thieno[3,2-b]thiophene | thieno[3,2-b]thiophene | Bromine | 2,5 | 102-103 | N/A |
Data sourced from available literature for analogous compounds. acs.org
Isomeric Considerations within Thienothiophene Chemistry
The specific way in which the two thiophene rings are fused has a profound impact on the resulting molecule's properties. The four main isomers are thieno[3,2-b]thiophene, thieno[2,3-b]thiophene, thieno[3,4-b]thiophene, and thieno[3,4-c]thiophene, with the first two being the most stable and widely studied. nih.gov
Thieno[3,2-b]thiophene exhibits a more linear and symmetrical structure, which often promotes better intermolecular π-π stacking in the solid state. This can lead to higher charge carrier mobilities in OFETs. acs.org In contrast, the thieno[2,3-b]thiophene isomer has a more bent or "kinked" geometry. This structural difference alters the electronic conjugation and can significantly change the HOMO and LUMO energy levels of polymers derived from it. mdpi.com
The choice between a thieno[3,2-b]thiophene and a thieno[2,3-b]thiophene building block is therefore a critical design decision. Scientists can exploit these isomeric differences to fine-tune the optoelectronic properties of materials. For example, incorporating the thieno[2,3-b]thiophene unit can modify the absorption spectrum and voltage characteristics of an organic solar cell, demonstrating that subtle changes in the molecular backbone can have a major impact on final device performance. ekb.egnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H2I2S2 |
|---|---|
Molecular Weight |
392.0 g/mol |
IUPAC Name |
2,5-diiodothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H2I2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H |
InChI Key |
OVBSPMXNGGGEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)I)I |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diiodothieno 2,3 B Thiophene
Direct Halogenation Strategies
Direct iodination of the thieno[2,3-b]thiophene (B1266192) nucleus is a common and straightforward approach to introduce iodine atoms at the 2 and 5 positions, which are the most reactive sites for electrophilic substitution.
Lithiation-Mediated Iodination with Halogenating Agents
A powerful method for the regioselective introduction of iodine involves a lithiation-iodination sequence. This two-step process begins with the deprotonation of the thieno[2,3-b]thiophene core using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an iodine source.
The initial lithiation typically occurs at the α-positions (2 and 5) of the thieno[2,3-b]thiophene ring due to the directing effect of the sulfur atoms and the acidity of these protons. The reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78°C, to ensure the stability of the organolithium species. Following the lithiation, a solution of iodine (I₂) in the same solvent is added to the reaction mixture, leading to the formation of the carbon-iodine bond.
While specific yields for the direct di-iodination of the parent thieno[2,3-b]thiophene are not extensively reported in readily available literature, this method is a standard and reliable technique for the iodination of various aromatic and heteroaromatic compounds. commonorganicchemistry.com
Electrophilic Iodination with N-Iodosuccinimide (NIS)
Electrophilic iodination using N-Iodosuccinimide (NIS) is another widely employed method for the synthesis of iodo-substituted aromatic compounds. organic-chemistry.org NIS serves as a source of an electrophilic iodine species (I⁺), which readily attacks the electron-rich thieno[2,3-b]thiophene ring.
The reaction is typically carried out in a suitable organic solvent, and often in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine. organic-chemistry.org The reaction conditions are generally mild, making this method compatible with a variety of functional groups. For instance, the synthesis of a related compound, 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene, has been achieved in good yield through the reaction of the corresponding dimethylthienothiophene with NIS. While this demonstrates the feasibility of the method for a substituted isomer, specific procedural details and yields for the direct di-iodination of the parent thieno[2,3-b]thiophene using NIS require further investigation.
Oxidizing Agent-Assisted Iodination of Thienothiophene Precursors
The direct iodination of thieno[2,3-b]thiophene can also be accomplished using molecular iodine in the presence of a strong oxidizing agent. These agents are crucial as they oxidize the iodide formed during the reaction back to iodine, thus preventing the reversible nature of the iodination reaction. vedantu.com
Commonly used oxidizing agents for this purpose include nitric acid (HNO₃) and iodic acid (HIO₃). askiitians.comyoutube.comstackexchange.com The reaction involves treating the thieno[2,3-b]thiophene with iodine and the oxidizing agent, often in a solvent like acetic acid. The use of these strong oxidants facilitates the electrophilic attack of iodine on the aromatic ring. For example, iodination of aromatic compounds can be effectively carried out using iodic acid in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov This method has been shown to be effective for a range of aromatic substrates. nih.gov
Multi-step Synthetic Routes to Dihalogenated Thienothiophenes
In addition to direct halogenation, multi-step synthetic sequences can provide access to 2,5-dihalogenated thieno[2,3-b]thiophenes, often starting from more readily available thiophene (B33073) precursors. These routes offer greater control over the substitution pattern and can be adapted to introduce various functionalities.
One common strategy involves the construction of the thieno[2,3-b]thiophene ring system from appropriately substituted thiophene derivatives. For example, domino reactions starting from malononitrile (B47326) and carbon disulfide can lead to the formation of asymmetrically substituted 3,4-diaminothieno[2,3-b]thiophenes. nih.gov While this specific example leads to aminated products, the underlying principle of building the fused ring system can be adapted to synthesize dihalogenated analogues by choosing appropriate starting materials and reaction pathways.
Another approach involves the cyclization of suitably functionalized thiophenes. For instance, the synthesis of various substituted thieno[2,3-b]thiophenes has been achieved through the reaction of 3,4-diamino-2,5-dicarbethoxythieno[2,3-b]thiophene with different reagents. ekb.eg These examples highlight the versatility of building the thieno[2,3-b]thiophene core through cyclization reactions, which can be a viable strategy for accessing the 2,5-diiodo derivative.
Reaction Condition Optimization for High-Yield Synthesis
Optimizing reaction conditions is crucial for achieving high yields and purity of 2,5-Diiodothieno[2,3-b]thiophene. Key parameters that are typically adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.
For lithiation-mediated iodination , the choice of the organolithium base and the reaction temperature are critical. The use of n-butyllithium is common, and maintaining a low temperature (-78 °C) is essential to prevent side reactions. The rate of addition of the iodine solution can also influence the outcome of the reaction.
In electrophilic iodination with NIS , the nature of the solvent and the type and concentration of the acid catalyst can significantly impact the reaction rate and selectivity. Solvents such as dichloromethane (B109758), chloroform (B151607), or acetonitrile (B52724) are often employed.
For oxidizing agent-assisted iodination , the concentration of the oxidizing agent and the reaction temperature are key variables. A careful balance is required to ensure complete iodination without causing degradation of the starting material or the product.
The table below summarizes some of the key reaction parameters that are typically optimized for the synthesis of iodinated thiophene derivatives.
| Parameter | Lithiation-Iodination | Electrophilic Iodination (NIS) | Oxidizing Agent-Assisted Iodination |
| Iodinating Agent | Iodine (I₂) | N-Iodosuccinimide (NIS) | Iodine (I₂) |
| Activating Agent | n-Butyllithium | Acid catalyst (e.g., TFA) | Oxidizing Agent (e.g., HIO₃, HNO₃) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane, Acetonitrile | Acetic Acid |
| Temperature | -78 °C to room temperature | Room temperature to reflux | Elevated temperatures |
| Key Considerations | Anhydrous conditions, inert atmosphere | Catalyst loading, reaction time | Stoichiometry of oxidizing agent |
Industrial Production Methodologies for Iodinated Thienothiophenes
While specific industrial-scale production details for this compound are not widely published, general principles of chemical process scale-up can be applied. The transition from laboratory-scale synthesis to industrial production necessitates a focus on safety, efficiency, cost-effectiveness, and environmental impact.
A patent for the synthesis of 2,5-disubstituted thiophene compounds highlights a "one-pot" method that is described as being suitable for industrialized production due to its simple operation and high yield. google.com Such one-pot procedures are highly desirable in industrial settings as they reduce the number of unit operations, minimize waste, and can lead to lower production costs.
For halogenation reactions, the use of continuous flow reactors is a modern approach that offers several advantages over traditional batch processing. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, selectivity, and safety. This technology is particularly well-suited for highly exothermic reactions, such as some halogenations.
The purification of the final product on an industrial scale would likely involve techniques such as crystallization or distillation to achieve the desired purity specifications. The choice of purification method would depend on the physical properties of this compound and the nature of any impurities.
Purification and Isolation Techniques
Following the synthesis of this compound, a series of purification and isolation steps are essential to remove unreacted starting materials, reagents, and byproducts. These techniques are critical for obtaining a highly pure product suitable for further chemical transformations and material applications.
Initial Workup:
The initial workup procedure involves quenching the reaction and separating the crude product from the reaction mixture. This is typically achieved through the following steps:
Extraction: The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane (CH₂Cl₂). rsc.org This transfers the desired product into the organic phase, leaving water-soluble impurities in the aqueous phase.
Washing: The combined organic phase is then washed sequentially with water and brine (a saturated aqueous solution of sodium chloride). rsc.org Washing with water helps to remove any remaining acid and water-soluble byproducts, while the brine wash aids in the removal of residual water from the organic layer.
Drying: The organic phase is dried over an anhydrous drying agent, most commonly magnesium sulfate (B86663) (MgSO₄). rsc.org This step is crucial to remove any dissolved water before solvent evaporation.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid product. rsc.org
Primary Purification Methods:
After the initial workup, the crude this compound is subjected to further purification. The most common and effective methods are column chromatography and recrystallization.
Column Chromatography:
Column chromatography is a widely used technique for purifying organic compounds. For this compound, silica (B1680970) gel is employed as the stationary phase. rsc.org The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. A non-polar eluent, such as hexane, is then passed through the column. rsc.org The components of the mixture travel down the column at different rates depending on their polarity, allowing for the separation of the desired product from impurities. The fractions containing the pure product are collected and the solvent is evaporated.
| Technique | Stationary Phase | Mobile Phase/Eluent | Outcome | Reference |
| Column Chromatography | Silica Gel | Hexane | Isolation of pure this compound | rsc.org |
Recrystallization:
Recrystallization is another powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. While specific solvent systems for the recrystallization of this compound are not extensively detailed in the provided search results, general procedures for related thieno[2,3-b]thiophene derivatives involve dissolving the crude solid in a suitable hot solvent and then allowing it to cool slowly. ekb.egnih.gov As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is often determined empirically. For similar compounds, solvents such as ethanol (B145695) or mixtures like DMF/water have been used. ekb.egnih.gov
Sublimation:
For certain high-purity applications, sublimation can be an effective final purification step. This technique involves heating the solid material under vacuum, causing it to transition directly from the solid to the gas phase. The gaseous compound then condenses back into a pure solid on a cooled surface, leaving non-volatile impurities behind.
The combination of these purification techniques allows for the isolation of this compound with the high degree of purity required for its application in the synthesis of advanced organic electronic materials.
Derivatization and Functionalization Strategies Employing 2,5 Diiodothieno 2,3 B Thiophene
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The diiodo-functionalized thieno[2,3-b]thiophene (B1266192) is an excellent substrate for these transformations due to the high reactivity of the C-I bonds.
The Suzuki-Miyaura cross-coupling reaction, which pairs organoboron compounds with organohalides, is a widely used method for creating biaryl linkages. nih.gov In the context of 2,5-diiodothieno[2,3-b]thiophene, this reaction allows for the introduction of various aryl or heteroaryl substituents at the 2 and 5 positions. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium phosphate. nih.gov The choice of solvent can influence the reaction yield, with solvent systems like 1,4-dioxane (B91453) and water often providing higher yields due to the increased solubility of the boronic acid reagents. nih.gov
A notable application involves the synthesis of 2,5-diisopropenylthiophene, where 2,5-dibromothiophene (B18171) is coupled with an isopropenyl-substituted boron derivative. nih.gov This highlights the versatility of the Suzuki-Miyaura reaction in incorporating not just aromatic but also vinylic groups. The reaction conditions, including temperature, solvent, and the nature of the base, can be optimized to maximize the yield. nih.gov
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Parameters
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | nih.gov |
| Base | Potassium Phosphate | nih.gov |
| Solvent | 1,4-Dioxane/Water | nih.gov |
| Reactants | Arylboronic acids/esters | nih.govnih.gov |
The Stille cross-coupling reaction offers another efficient route for C-C bond formation, utilizing organotin reagents (organostannanes). wikipedia.org This reaction is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.org The general mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organotin compound and reductive elimination to yield the coupled product. wikipedia.org
In the functionalization of the thieno[2,3-b]thiophene core, Stille coupling can be employed to introduce aryl, vinyl, or other organic moieties by reacting this compound with the corresponding organotin reagent. This method has been successfully applied in the synthesis of poly(azulen-6-yl)benzene derivatives, demonstrating its utility in creating complex, multi-substituted aromatic systems. rsc.org
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org The mild reaction conditions make it suitable for the synthesis of complex molecules. wikipedia.org
For this compound, Sonogashira coupling enables the introduction of acetylenic groups, leading to the formation of diarylalkynes and conjugated enynes. nih.gov These alkynyl-substituted thieno[2,3-b]thiophenes are valuable intermediates in the synthesis of functional materials and pharmaceuticals. The reaction can be optimized by careful selection of the palladium catalyst, ligand, base, and solvent to achieve high yields. scirp.orgscirp.org
Table 2: Sonogashira Cross-Coupling Reaction Components
| Component | Function | Examples | Reference |
|---|---|---|---|
| Catalyst | Facilitates the coupling reaction | Pd(CF₃COO)₂, Pd(PPh₃)₄ | nih.govscirp.org |
| Co-catalyst | Activates the alkyne | CuI | nih.govscirp.org |
| Base | Neutralizes the hydrogen halide byproduct | Et₃N (Triethylamine) | scirp.org |
| Solvent | Provides the reaction medium | DMF (Dimethylformamide) | scirp.org |
C-H Activation and Direct Arylation Methods
Direct C-H activation/arylation presents a more atom-economical approach to functionalization, avoiding the pre-functionalization of the C-H bond. core.ac.uk In the context of thiophene (B33073) derivatives, palladium-catalyzed direct arylation allows for the formation of C-C bonds between the thiophene ring and an aryl halide. core.ac.uk This method typically employs a palladium catalyst in the presence of a base, and often a carboxylate salt which acts as a proton shuttle. core.ac.uk
While direct arylation of unsubstituted thiophene can lead to a mixture of mono- and diarylated products, the presence of the two iodine atoms in this compound would likely direct arylation to the available C-H positions, although the reactivity would be influenced by the electronic effects of the iodine substituents. Research has shown that direct arylation can be regioselective on thiophene rings within larger fused systems like thienopyridines and thienopyrimidines. mdpi.com
Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching
Halogen-metal exchange is a fundamental transformation in organometallic chemistry, allowing for the conversion of an organohalide into an organometallic reagent. In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), can lead to the exchange of one or both iodine atoms for lithium.
This process can sometimes be accompanied by a "halogen dance" reaction, where the initial organometallic species rearranges to a more thermodynamically stable isomer. beilstein-journals.org
The resulting lithiated thieno[2,3-b]thiophene intermediates are highly nucleophilic and can react with a wide range of electrophiles, enabling the introduction of various functional groups. The regioselectivity of the metallation can often be controlled by the reaction conditions, such as the choice of solvent and the specific organolithium reagent used. rsc.org For instance, different conditions can favor the formation of either the 3- or 5-lithio-intermediate of a substituted thiophene. rsc.org
This approach has been utilized in the ring-opening reactions of related dithieno[2,3-b:3',2'-d]thiophenes, where aryllithium reagents attack the sulfur atoms, leading to ring cleavage and the subsequent formation of functionalized bithiophenes after quenching with an electrophile like DMF. beilstein-journals.org The efficiency of this process is influenced by the nucleophilicity of the aryllithium reagent and steric factors. beilstein-journals.org This demonstrates the potential for complex molecular rearrangements and functionalizations initiated by halogen-metal exchange.
Ring-Opening Reactions of Related Fused Systems via Organolithium Reagents
While direct ring-opening studies on this compound are not extensively documented, research on closely related fused thiophene systems, such as dithieno[2,3-b:3',2'-d]thiophene (DTT), provides significant insights into this type of transformation. The reaction of these systems with organolithium reagents can lead to a cleavage of the thiophene rings. researchgate.net
Organolithium reagents have been observed to attack the sulfur atoms within fused oligothiophenes, resulting in the formation of ring-opened organolithium intermediates. These intermediates can then be trapped by an appropriate electrophile. researchgate.net The selectivity of this ring-opening reaction can be influenced by the choice of the organolithium reagent. For instance, when there is a possibility of competitive deprotonation of the substrate, n-butyllithium (n-BuLi) has demonstrated a high selectivity for the ring-opening pathway compared to other organolithium reagents. researchgate.net
A notable example involves the reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene with aryllithium reagents in tetrahydrofuran (B95107) (THF) at low temperatures. beilstein-journals.orgnih.gov This reaction yields 2'-arylthio-3,3'-bithiophene-2-carbaldehydes after quenching with an electrophile like dry N,N-dimethylformamide (DMF). beilstein-journals.orgresearchgate.net The aryllithium reagents are typically generated in situ from the corresponding aryl bromide and n-BuLi. beilstein-journals.org The efficiency of these ring-opening reactions is dependent on the structure of the aryl group. nih.gov
Table 1: Ring-Opening Reactions of a Dithieno[2,3-b:3',2'-d]thiophene Derivative
| Organolithium Reagent | Electrophile | Resulting Product Type | Reference(s) |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Dry DMF | Substituted bithiophenyl aldehydes | researchgate.net |
| Aryllithiums | Dry DMF | 2'-Arylthio-3,3'-bithiophene-2-carbaldehydes | beilstein-journals.orgnih.gov |
Incorporation into Complex Heterocyclic Systems
The this compound scaffold is a valuable starting material for the synthesis of complex heterocyclic systems, particularly for applications in organic electronics. Its diiodo-functionality allows for the introduction of various substituents and the extension of the π-conjugated system through cross-coupling reactions.
One significant application is in the design of non-fullerene acceptors (NFAs) for organic solar cells. nih.govacs.orgnih.gov In this context, the thieno[2,3-b]thiophene core acts as a central electron-donating unit in A−π–D−π–A (acceptor-pi bridge-donor-pi bridge-acceptor) type molecules. acs.orgresearchgate.net The iodine atoms on the 2,5-positions can be substituted with various π-conjugated moieties through reactions like the Sonogashira or Stille coupling, effectively extending the conjugation and tuning the optoelectronic properties of the final molecule. mdpi.com These modifications significantly influence the frontier molecular orbital energy levels (HOMO and LUMO), the bandgap, and the light absorption characteristics of the resulting complex heterocyclic systems. nih.govacs.orgresearchgate.net
For instance, novel NFAs have been designed in silico by connecting different electron-accepting end-capped units to the thieno[2,3-b]thiophene donor core. acs.orgresearchgate.net These studies predict that such complex molecules can exhibit enhanced photovoltaic properties. nih.govnih.gov
Furthermore, derivatives of related fused systems like dithieno[3,2-b:2′,3′-d]thiophene (DTT) and benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized for use as organic semiconductors in organic thin-film transistors (OTFTs). mdpi.comrsc.org The synthetic strategies often involve the palladium-catalyzed cross-coupling of a diiodo- or dibromo-thienothiophene core with organostannanes or other organometallic reagents. mdpi.com This approach allows for the incorporation of the thienothiophene unit into larger, more complex structures with tailored electronic properties for specific device applications. rsc.org
Table 2: Examples of Complex Heterocyclic Systems Derived from Thienothiophene Cores
| Core Structure | Synthetic Method for Derivatization | Application of Complex System | Reference(s) |
|---|---|---|---|
| Thieno[2,3-b]thiophene | In silico end-cap substitution | Non-Fullerene Acceptors for Organic Solar Cells | acs.orgnih.govresearchgate.net |
| Dithieno[3,2-b:2′,3′-d]thiophene | Sonogashira Coupling | Organic Thin-Film Transistors | mdpi.com |
| Benzo[b]thieno[2,3-d]thiophene | Not specified | Organic Thin-Film Transistors | rsc.org |
Role As a Monomer and Building Block in Conjugated Polymer Chemistry
Homopolymerization Approaches
While specific documented instances of the homopolymerization of 2,5-Diiodothieno[2,3-b]thiophene are not extensively reported in the literature, its structure lends itself to established polymerization methodologies. The carbon-iodine bonds are susceptible to oxidative addition with transition metal complexes, making it a suitable monomer for cross-coupling polymerization reactions.
One of the most common methods for the homopolymerization of dihaloaromatic monomers is Yamamoto coupling . This process involves the dehalogenative polycondensation of the monomer in the presence of a nickel(0) complex, typically generated in situ from a nickel(II) salt with a reducing agent. This would theoretically yield poly(thieno[2,3-b]thiophene), a conjugated polymer with a fully fused aromatic backbone.
Another potential route is through electrochemical polymerization . The parent compound, thieno[2,3-b]thiophene (B1266192), can be electropolymerized to form a conductive polymer film on an electrode surface. nih.govnih.gov This process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. While this method is more common for the non-halogenated parent compound, it represents a viable pathway for creating a homopolymer film.
Copolymerization with Diverse Co-monomers
The true versatility of this compound is realized in its ability to be copolymerized with a wide array of co-monomers. This allows for the fine-tuning of the resulting polymer's properties, such as its bandgap, energy levels, and solubility. The most prevalent methods for achieving this are Stille and Suzuki cross-coupling reactions , where the diiodo-monomer is reacted with a distannylated or diboronylated co-monomer, respectively, in the presence of a palladium catalyst.
A dominant strategy in the design of high-performance conjugated polymers is the creation of a donor-acceptor (D-A) architecture. nih.gov This involves alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This design principle leads to a number of advantageous properties:
Reduced Bandgap: The intramolecular charge transfer between the donor and acceptor moieties lowers the energy of the polymer's first electronic transition, resulting in a smaller HOMO-LUMO gap and absorption at longer wavelengths.
Tunable Energy Levels: By carefully selecting the donor and acceptor units, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely controlled. This is crucial for applications in organic photovoltaics to ensure efficient charge separation at the donor-acceptor interface.
Improved Charge Transport: The D-A structure can promote intermolecular interactions and ordering, which is beneficial for charge transport in organic field-effect transistors.
Thieno[2,3-b]thiophene is an electron-rich unit and is therefore typically employed as the donor component in D-A copolymers. It can be copolymerized with a variety of electron-accepting monomers to create low bandgap polymers.
Table 1: Examples of Donor-Acceptor Copolymers Incorporating Thienothiophene Units
| Donor Unit | Acceptor Unit | Polymerization Method | Resulting Polymer Properties |
|---|---|---|---|
| Thieno[3,2-b]thiophene (B52689) | Diketopyrrolopyrrole | Stille Coupling | High hole mobility |
| Thieno[3,2-b]thiophene | Benzothiadiazole | Stille Coupling | Low bandgap, suitable for OPVs |
Hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like structure. nih.govresearchgate.net They possess unique properties such as high solubility, low viscosity, and a large number of terminal functional groups. In the context of conjugated polymers, a hyperbranched structure can disrupt excessive aggregation, enhance processability, and create unique photophysical properties.
The synthesis of hyperbranched conjugated polymers can be achieved by copolymerizing a difunctional monomer (an AB-type monomer) with a trifunctional monomer (an A2B or AB2-type monomer). This compound can act as the difunctional A2 monomer, which can be copolymerized with a monomer containing three reactive sites to build a hyperbranched structure. For example, a hyperbranched conjugated polymer containing thienothiophene and anthracene (B1667546) units has been synthesized via a Pd(0) catalyzed Suzuki coupling reaction, demonstrating the feasibility of incorporating the thienothiophene core into these complex architectures.
Molecular Design Strategies for Polymer Backbones
Unsubstituted conjugated polymers are often insoluble and infusible, which severely limits their processability. The introduction of flexible alkyl or alkoxy side chains onto the polymer backbone is a crucial strategy to impart solubility in common organic solvents. For thieno[2,3-b]thiophene-based polymers, these side chains are typically attached to the co-monomer unit.
The nature of these side chains can have a profound impact on the polymer's properties:
Solubility and Processability: Longer and branched alkyl chains generally lead to higher solubility, enabling solution-based processing techniques like spin-coating and printing.
Solid-State Packing: The length and branching point of the side chains influence how the polymer chains pack in the solid state. This, in turn, affects the intermolecular charge transport properties.
Electronic Properties: While the side chains are not part of the conjugated backbone, they can have a subtle electronic effect and can influence the planarity of the backbone, which can affect the bandgap.
For instance, in a study of benzodithiophene-thiophene copolymers, the use of different alkyl side chains was shown to significantly impact the physicochemical properties and photovoltaic performance of the resulting polymers.
Regioregularity refers to the consistency of the orientation of monomer units in the polymer chain. This is particularly important when polymerizing unsymmetrical monomers. In the case of copolymerizing the symmetrical this compound with an unsymmetrical co-monomer, controlling the coupling regiochemistry is vital.
A high degree of regioregularity leads to:
Increased Planarity: A regular, ordered structure allows the polymer backbone to adopt a more planar conformation, which enhances π-orbital overlap and delocalization of electrons.
Enhanced Crystallinity: Regioregular polymers have a greater tendency to self-assemble into ordered, crystalline domains in the solid state. This is highly beneficial for charge transport, as it facilitates intermolecular hopping of charge carriers.
Improved Device Performance: The enhanced planarity and crystallinity in regioregular polymers typically lead to higher charge carrier mobilities in OFETs and improved efficiency in OPVs.
For example, studies on poly(3-alkylthiophene) have shown that regioregular polymers exhibit significantly higher crystallinity and charge carrier mobility compared to their regiorandom counterparts. nih.gov The principles of controlling regioregularity through careful selection of catalysts and polymerization conditions are directly applicable to the synthesis of copolymers involving this compound.
Applications in Advanced Materials Science Through Molecular Design
Organic Semiconductor Applications
The thieno[2,3-b]thiophene (B1266192) unit is a highly sought-after component in the design of organic semiconductors due to its electron-rich nature, structural planarity, and ability to promote strong intermolecular π-π stacking, which is essential for efficient charge transport. beilstein-journals.orgmdpi.com 2,5-Diiodothieno[2,3-b]thiophene acts as a key intermediate for incorporating this beneficial moiety into polymers and small molecules for various organic electronic devices.
Design Considerations for Organic Field-Effect Transistors (OFETs)
In the realm of OFETs, the design of the organic semiconductor is paramount for achieving high charge carrier mobility and operational stability. The thieno[2,3-b]thiophene core, and its extended fused-ring derivatives like dithieno[3,2-b:2′,3′-d]thiophene (DTT), are considered promising backbones for OFET materials. mdpi.com The rigid and planar structure of these molecules facilitates compact molecular packing in thin films, which is crucial for enhancing electrical performance. mdpi.com
This compound's isomer, 2,6-diiododithieno[3,2-b:2′,3′-d]thiophene, has been used to synthesize novel solution-processable small molecule semiconductors. mdpi.com For instance, by coupling this diiodo-DTT derivative with alkylated thiophenes, researchers have developed materials that exhibit good thermal stability (over 290 °C) and high charge carrier mobilities. mdpi.com One such derivative, 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene, demonstrated a hole mobility as high as 0.10 cm²/Vs with a current on/off ratio greater than 10⁷ in ambient air. mdpi.com The linear alkyl chain was found to promote better device performance due to the formation of large grains and continuous, highly textured films. mdpi.com
Furthermore, copolymers incorporating the thieno[3,2-b]thiophene (B52689) unit have achieved some of the highest mobilities for polymer-based OFETs. acs.orgnih.gov A copolymer of a thieno[3,2-b]thiophene-flanked diketopyrrolopyrrole (DPP) monomer and thiophene (B33073) exhibited a maximum hole mobility of 1.95 cm² V⁻¹ s⁻¹. acs.orgnih.gov This high performance is attributed to the extended polymer coplanarity and delocalized HOMO distribution along the backbone, which enhances intermolecular charge-carrier hopping. acs.orgulb.ac.be The design strategy of replacing thiophene with the larger thieno[3,2-b]thiophene unit has proven effective in increasing intermolecular association. ulb.ac.be
Derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), which can be synthesized from thieno[3,2-b]thiophene precursors, have shown excellent thermal stability in OFETs. capes.gov.brelsevierpure.com Diphenyl-substituted DNTT isomers have yielded OFETs with mobilities as high as 3.5 cm² V⁻¹ s⁻¹ and have maintained their performance at temperatures up to 250 °C. capes.gov.brelsevierpure.com
Table 1: Performance of OFETs based on Thieno[2,3-b]thiophene Derivatives
| Semiconductor Material | Deposition Method | Hole Mobility (μ) | On/Off Ratio | Reference |
|---|---|---|---|---|
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene | Solution Shearing | 0.10 cm²/Vs | > 10⁷ | mdpi.com |
| Thiophene-DPP-Thieno[3,2-b]thiophene Copolymer | Spin Coating | 1.95 cm²/Vs | - | acs.orgnih.gov |
| 2,9-Diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene | Vacuum Evaporation | 3.5 cm²/Vs | > 10⁷ | capes.gov.brelsevierpure.com |
| 2,6-dianthracene-dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT) | Single Crystal | 1.26 cm²/Vs | 10⁶ ~ 10⁸ | nih.gov |
Material Design for Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
In the field of OPVs and OSCs, this compound and its derivatives are instrumental in creating donor and acceptor materials with tailored energy levels and absorption properties. The thieno[3,2-b]thiophene unit is an attractive electron-donating building block due to its excellent electron-donating ability and planarity, which helps in forming well-organized crystal domains for high charge carrier mobility.
A key strategy involves creating donor-acceptor (D-A) type polymers. For example, a polymer incorporating a thieno[3,2-b]thiophene-flanked diketopyrrolopyrrole (DPP) unit, when blended with PC₇₁BM, resulted in a bulk-heterojunction solar cell with a power conversion efficiency (PCE) of 5.4%. acs.orgnih.gov The planar thienothiophene units contribute to a more delocalized highest occupied molecular orbital (HOMO), which is beneficial for charge transport. acs.orgulb.ac.be
In another approach, a new building block, 3-cyanothiophene (CT), was used to create a donor polymer, PBCT-2F, which achieved a remarkable PCE of 17.1%. rsc.org This highlights the potential of simple, easily synthesized thiophene-based units in high-performance OSCs. rsc.org
Table 2: Performance of OPVs/OSCs based on Thieno[2,3-b]thiophene Derivatives
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) | Reference |
|---|---|---|---|---|---|---|
| Thiophene-DPP-Thieno[3,2-b]thiophene Copolymer | PC₇₁BM | 5.4% | - | - | - | acs.orgnih.gov |
| PBCT-2F (3-cyanothiophene based) | Y6 | 17.1% | - | - | - | rsc.org |
| IDTT-FBT-3T | PC₇₁BM | 6.5% | 0.95 V | - | - | bohrium.com |
| PTPP@AC | - | - | - | - | - | mdpi.com |
| PTPTD@AC | - | - | - | - | - | mdpi.com |
Emitter Material Development for Organic Light-Emitting Diodes (OLEDs)
Thieno[3,2-b]thiophene derivatives are also valuable for developing emitter materials in OLEDs. beilstein-journals.org Their electron-rich, flat, and delocalized electronic structure makes them promising for constructing conjugated semiconductors for light emission. beilstein-journals.org
A donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, was designed with triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene core as the π-linker. beilstein-journals.org This molecule exhibited a significant Stokes shift of 109 nm and a high fluorescence quantum yield of 41% in the solid state. beilstein-journals.org A solution-processed OLED using this material as the emitter showed a maximum power efficiency of 6.70 lm/W, a current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61%. beilstein-journals.org The thieno[3,2-b]thiophene core facilitates efficient intramolecular energy transfer between the donor and acceptor units. beilstein-journals.org
The versatility of the thieno[2,3-b]thiophene scaffold allows for its incorporation into various molecular architectures for OLEDs, demonstrating its importance in the development of next-generation display and lighting technologies. beilstein-journals.orgossila.com
Materials for Organic Photodetectors (OPDs)
The unique properties of thieno[2,3-b]thiophene derivatives also make them suitable for applications in organic photodetectors (OPDs). A novel organic semiconductor, 2,6-dianthracene-dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), was designed and synthesized for this purpose. nih.gov Single-crystal organic phototransistors (OPTs) based on this material demonstrated exceptional performance, particularly in UV detection. nih.gov
These devices exhibited a high photosensitivity (P) of 2.49 × 10⁶, a photoresponsivity (R) of 6.84 × 10³ A W⁻¹, and an ultrahigh detectivity (D*) of 4.70 × 10¹⁶ Jones under weak 365 nm UV light. nih.gov This outstanding performance underscores the potential of developing high-mobility organic semiconductors with specific absorption characteristics for high-performance photodetector applications. nih.gov
Sensors and Sensing Platforms
The electronic and structural properties of polymers derived from thieno[2,3-b]thiophene make them promising candidates for chemical sensors. beilstein-journals.org The ability to modify the thieno[2,3-b]thiophene core allows for the tuning of the material's interaction with specific analytes.
For instance, novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) have been synthesized and shown to possess significant antioxidant activities. nih.gov This suggests their potential use in sensors designed to detect radical species. The antioxidant activity was evaluated using the trolox (B1683679) equivalent antioxidant capacity assay, with some compounds showing up to 78% inhibition of radical scavenging activity. nih.gov
While direct applications of this compound in sensor devices are still an emerging area of research, the functionalizable nature of the thieno[2,3-b]thiophene core provides a strong foundation for the future development of highly sensitive and selective sensing platforms. beilstein-journals.orgnih.gov
Energy Conversion and Storage Materials
Beyond transistors and photovoltaics, thieno[2,3-b]thiophene-based materials are being explored for energy conversion and storage applications, such as in rechargeable batteries. mdpi.com Conjugated organic polymers are attractive for battery electrodes due to their light weight and structural diversity, although their low electronic conductivity can be a limitation. mdpi.com
To address this, composites of donor-acceptor (D-A) polymers containing thieno[3,2-b]thiophene as the donor unit with activated carbon (AC) have been developed as anode materials for lithium-ion batteries (LIBs). mdpi.com One such composite, PTPTD@AC, demonstrated a high reversible specific capacity of 247.3 mAh g⁻¹ after 300 cycles and excellent long-term cycling performance. mdpi.com The electrochemical performance was attributed to the favorable highest occupied molecular orbital (HOMO) energy level and a smaller energy gap (Eg) of the PTPTD polymer. mdpi.com
Another study focused on 2,5-bis(methylthio)thieno[3,2-b]thiophene as a candidate for cathode materials. rsc.org Electrochemical analysis revealed that this molecule can undergo multiple reversible redox processes, suggesting its potential to improve the energy density of cathodes while maintaining high power capability. rsc.org These findings indicate that thieno[2,3-b]thiophene-based structures are promising for designing next-generation organic energy storage materials. mdpi.comrsc.org
Electrocatalysis (e.g., Oxygen Reduction Reaction - ORR)
Currently, there is a notable absence of specific research literature detailing the direct application of this compound or its derivatives in electrocatalysis, particularly for the Oxygen Reduction Reaction (ORR). While the broader class of thiophene-based conjugated polymers has been explored for various electrochemical applications, the focus has yet to narrow down to this specific diiodinated compound for ORR. The potential for this molecule in electrocatalysis remains an open area for future investigation, where the thieno[2,3-b]thiophene core could be functionalized to create active sites for catalytic reactions.
Supercapacitors and Hybrid Energy Storage Materials
Similar to its application in electrocatalysis, there is limited direct research on the use of this compound in supercapacitors and hybrid energy storage materials. However, related thieno[3,2-b]thiophene derivatives have shown promise in this area. For instance, studies on 2,5-bis(methylthio)thieno[3,2-b]thiophene have highlighted its potential as a cathode material capable of undergoing multiple reversible redox processes, which is a desirable characteristic for energy storage. Additionally, polymers derived from 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) have been successfully employed as bifunctional electrodes in electrochromic supercapacitors, demonstrating the versatility of the thienothiophene scaffold. These examples suggest that with appropriate functionalization, polymers derived from this compound could also exhibit significant potential in energy storage applications, though specific research is still needed.
Dye-Sensitized Solar Cells (DSSCs) Components
The most significant application of this compound in advanced materials science to date is as a crucial building block in the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). Its rigid and planar structure, combined with the reactive iodine sites, makes it an excellent core for constructing donor-π-acceptor (D-π-A) sensitizers. In this architecture, the thieno[2,3-b]thiophene unit typically serves as part of the π-conjugated bridge, which facilitates efficient charge separation and transport.
The synthesis of these advanced dyes often involves the use of this compound as a key intermediate. The iodine atoms are readily displaced through various cross-coupling reactions, such as Suzuki or Stille coupling, allowing for the attachment of donor and acceptor moieties. This synthetic versatility enables the fine-tuning of the dye's photophysical and electrochemical properties to optimize the performance of the DSSC.
Research has shown that incorporating the rigid and coplanar dithienothiophene unit into the π-bridge of organic sensitizers can lead to improved photovoltaic performance. This is attributed to enhanced electronic coupling between the donor and acceptor groups, which promotes efficient intramolecular charge transfer upon photoexcitation. The resulting dyes often exhibit high molar extinction coefficients, broad absorption spectra, and favorable energy levels for efficient electron injection into the semiconductor photoanode (typically TiO₂) and subsequent dye regeneration by the electrolyte.
To illustrate the impact of molecular design on DSSC performance, the table below summarizes the photovoltaic parameters of representative DSSCs employing sensitizers with thieno[2,3-b]thiophene or related fused thiophene cores.
| Dye Structure Moiety | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (η, %) |
| Dithieno[3,2-b:2′,3′-d]thiophene | 1.2 | 0.70 | - | 0.3 |
| nih.govBenzothieno[3,2-b]benzothiophene | 16.16 | 0.830 | 0.72 | 9.69 |
| Indacenodithieno[3,2-b]thiophene | 2.45 | 0.099 | - | 0.092 |
This table presents data from various studies on DSSCs using sensitizers containing fused thiophene units to highlight the potential of such structures. The performance can vary significantly based on the full dye structure and device fabrication conditions.
The continued exploration of new donor and acceptor groups to be coupled with the this compound core is an active area of research, with the goal of further enhancing the efficiency and stability of DSSCs.
Theoretical and Computational Investigations of 2,5 Diiodothieno 2,3 B Thiophene and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic and geometric properties of organic molecules due to its favorable balance between accuracy and computational cost. youtube.com For thieno[2,3-b]thiophene-based systems, DFT calculations provide crucial information about their potential for use in electronic devices.
The planarity of the molecular backbone and the distribution of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical factors that determine the charge transport properties of organic semiconductors. DFT calculations at levels such as B3LYP/6-31G(d) are commonly used to obtain the optimized geometries and electronic structures of thienothiophene derivatives. cdu.edu.aumdpi.com
The introduction of iodine atoms at the 2 and 5 positions of the thieno[2,3-b]thiophene (B1266192) core significantly influences its electronic properties. The electron-withdrawing nature of iodine can lower the HOMO energy level, which is advantageous for achieving higher oxidative stability and better ambient stability in electronic devices. acs.org Theoretical studies on related halogenated thiophene (B33073) derivatives have shown that such modifications can lead to lower-lying LUMO energy levels, which is beneficial for n-type semiconducting materials. acs.org
The HOMO and LUMO energy levels are crucial in determining the charge injection/extraction barriers and the open-circuit voltage in organic photovoltaic (OPV) devices. For instance, in a series of dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives, theoretical calculations showed that the HOMO/LUMO energy levels could be tuned by altering the substituent groups. acs.org Similarly, for derivatives of benzo[b]thieno[2,3-d]thiophene, DFT calculations have been employed to determine the frontier molecular orbital structure and energy, which showed good correlation with experimental data from cyclic voltammetry. mdpi.com
The following table summarizes representative calculated HOMO, LUMO, and energy gap values for various thienothiophene-based molecules, illustrating the impact of different substituents on the electronic structure.
| Compound/Polymer Model | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Computational Method | Reference |
| Dimer of PBDT-DPP | -5.21 | -3.78 | 1.43 | B3LYP/6-31G(d) | mdpi.com |
| Dimer of PBDTTT-DPP | -5.15 | -3.72 | 1.43 | B3LYP/6-31G(d) | mdpi.com |
| Dimer of PBDT-TTDPP | -5.06 | -3.59 | 1.47 | B3LYP/6-31G(d) | mdpi.com |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (Compound 1) | -5.21 | -0.86 | 4.35 | DFT | acs.org |
| 2,6-bis(5-(2-ethylhexyl)thiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (Compound 2) | -4.91 | -1.68 | 3.23 | DFT | acs.org |
| 2,6-dioctyldithieno[3,2-b:2′,3′-d]thiophene (Compound 3) | -4.92 | -1.70 | 3.22 | DFT | acs.org |
| Benzo[b]thieno[2,3-d]thiophene derivative (Compound 2) | -5.49 | -2.26 | 3.23 | DFT/CV | mdpi.com |
| Benzo[b]thieno[2,3-d]thiophene derivative (Compound 3) | -5.51 | -2.29 | 3.22 | DFT/CV | mdpi.com |
Table built with data from multiple sources.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the absorption and emission spectra of molecules, providing insights into their optical properties. The calculated absorption maxima (λmax) correspond to electronic transitions, most commonly the HOMO to LUMO transition. cdu.edu.au
For thieno[2,3-b]thiophene derivatives, TD-DFT calculations can predict the UV-Vis absorption spectra, which is crucial for applications in organic photovoltaics and photodetectors. The position of the absorption bands can be tuned by modifying the chemical structure. For example, extending the π-conjugation or introducing donor-acceptor moieties can lead to a bathochromic (red) shift in the absorption spectrum, which is desirable for harvesting a larger portion of the solar spectrum. uc.edu
Theoretical studies on thienothiophene-based compounds have shown that the calculated absorption spectra using methods like TD-DFT/B3LYP/6-31G(d) are in good agreement with experimental data. cdu.edu.au However, it has also been noted that for some thiophene-based compounds, standard TD-DFT methods might incorrectly predict the order of excited states, highlighting the need for careful validation with experimental results or higher-level computational methods.
The concept of intramolecular charge transfer (ICT) is central to the design of many organic electronic materials, particularly for applications in nonlinear optics and photovoltaics. In donor-π-acceptor (D-π-A) type molecules, photoexcitation can lead to a transfer of electron density from the donor to the acceptor unit through the π-conjugated bridge.
Thieno[2,3-b]thiophene can serve as a component of the π-bridge or as a donor/acceptor unit itself when appropriately functionalized. Computational studies on D-π-A systems incorporating thieno[3,2-b]thiophene (B52689) have demonstrated that the replacement of a thiophene spacer with a thieno[3,2-b]thiophene unit can enhance the ICT character and reduce the HOMO-LUMO gap. This is attributed to the increased rigidity and planarity of the thienothiophene unit, which facilitates π-electron delocalization. The analysis of the frontier molecular orbitals often reveals that the HOMO is localized on the donor and the π-bridge, while the LUMO is situated on the acceptor, confirming the ICT nature of the electronic transition.
Molecular Dynamics Simulations in Materials Design
While DFT provides valuable information on the properties of individual molecules, Molecular Dynamics (MD) simulations offer a way to study the behavior of larger ensembles of molecules, such as in thin films or polymer melts. This is crucial for understanding the solid-state morphology and its impact on charge transport properties.
For thieno[2,3-b]thiophene-based materials, particularly polymers, MD simulations can be used to predict the packing structures, chain conformations, and the degree of π-π stacking in the solid state. These simulations rely on classical force fields that describe the interactions between atoms. The accuracy of the force field is critical for obtaining realistic predictions of the material's morphology.
By simulating the aggregation of polymer chains, researchers can gain insights into how different side chains or backbone structures influence the intermolecular arrangement. This information is vital for designing materials with improved charge carrier mobility, as efficient charge transport relies on close intermolecular contacts and ordered π-stacking. While specific MD studies on 2,5-diiodothieno[2,3-b]thiophene are not widely reported, the methodology has been successfully applied to related thienothiophene-containing polymers to understand their structure-property relationships in the amorphous state.
Computational Approaches for Rational Design of Derivatives and Polymers
Computational chemistry plays a proactive role in materials discovery by enabling the rational design of new molecules and polymers with desired properties before their synthesis. This in-silico design process can significantly accelerate the development of new materials for organic electronics.
The band gap (Eg) is a fundamental property of a semiconductor that determines its optical and electronic characteristics. For applications in organic photovoltaics, a low band gap is generally desirable to maximize the absorption of solar radiation. Computational methods are instrumental in developing strategies for band gap engineering.
One of the most effective strategies for tuning the band gap of conjugated polymers is the donor-acceptor (D-A) approach. By alternating electron-donating and electron-accepting units along the polymer backbone, the HOMO and LUMO energy levels can be independently controlled. The introduction of strong electron-donating groups tends to raise the HOMO level, while strong electron-withdrawing groups lower the LUMO level, both of which can lead to a reduction in the band gap.
For thieno[2,3-b]thiophene-based polymers, DFT calculations can be used to screen a wide range of donor and acceptor comonomers to predict the resulting band gap. uc.edu For example, copolymerizing thieno[2,3-b]thiophene with electron-deficient units can lead to low band gap polymers. The choice of the specific donor and acceptor units, as well as their substitution pattern, can be systematically varied in silico to identify the most promising candidates for synthesis. Furthermore, the fusion of thiophene rings to form structures like dithienothiophene has been shown to reduce the band gap by extending π-conjugation. Computational studies on such systems help in understanding the relationship between the degree of fusion and the resulting electronic properties.
Prediction of Charge Transport Characteristics
The prediction of charge transport characteristics in organic semiconductor materials is crucial for their application in electronic devices. For this compound, a thorough computational study would be required to determine its potential as a p-type (hole-transporting) or n-type (electron-transporting) material. Such an investigation would typically involve the calculation of key parameters using methods like Density Functional Theory (DFT).
A critical parameter in assessing charge transport is the reorganization energy (λ) . This represents the energy required for the molecule to geometrically relax from its neutral state to its charged state (and vice versa). A lower reorganization energy generally correlates with a higher charge mobility. The reorganization energy is composed of contributions from both hole transport (λh) and electron transport (λe).
While specific data for this compound is unavailable, studies on other halogenated thienothiophenes suggest that the introduction of halogen atoms can influence these properties. For instance, halogenation has been observed to increase the reorganization energy in some systems, which could potentially diminish charge transfer mobility. A dedicated computational study on this compound would be necessary to quantify these effects.
A hypothetical data table for the predicted charge transport characteristics, which would be the goal of future research, is presented below. The values are placeholders and would need to be determined through rigorous computational analysis.
Hypothetical Predicted Charge Transport Characteristics of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| Hole Reorganization Energy (λh) | Value not available | Energy associated with the geometric relaxation upon hole abstraction. |
| Electron Reorganization Energy (λe) | Value not available | Energy associated with the geometric relaxation upon electron addition. |
Analysis of Aromaticity and Proaromaticity through Computational Metrics (e.g., NICS)
The aromaticity of the thieno[2,3-b]thiophene core is a key factor influencing its stability and electronic properties. Aromaticity can be quantified using various computational metrics, with Nucleus-Independent Chemical Shift (NICS) being a widely used method. NICS calculations provide a measure of the magnetic shielding at the center of a ring system, with negative values typically indicating aromaticity and positive values indicating anti-aromaticity.
For the parent thieno[2,3-b]thiophene, computational studies have confirmed its aromatic character. The introduction of substituents, such as iodine atoms at the 2 and 5 positions, is expected to modulate this aromaticity. The electron-withdrawing nature of iodine could potentially alter the electron density distribution within the thiophene rings, thereby affecting the NICS values.
A detailed NICS analysis of this compound would involve calculating the NICS values at various points, such as the center of each thiophene ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)zz), to provide a comprehensive picture of its aromatic character.
The concept of proaromaticity, where a molecule can become more aromatic in its excited state or upon reduction/oxidation, could also be a relevant area of investigation for this compound and its derivatives.
As with the charge transport data, specific NICS values for this compound are not present in the current body of scientific literature. The following table illustrates the kind of data that would be generated from such a computational study.
Hypothetical NICS Analysis for this compound
| Ring | NICS(0) (ppm) | NICS(1)zz (ppm) | Aromatic Character |
|---|---|---|---|
| Thiophene Ring 1 | Value not available | Value not available | To be determined |
| Thiophene Ring 2 | Value not available | Value not available | To be determined |
Advanced Spectroscopic and Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of thieno[2,3-b]thiophene (B1266192) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of the parent thieno[2,3-b]thiophene, the protons typically appear as distinct signals in the aromatic region. chemicalbook.com For substituted derivatives, such as those with methyl or phenyl groups, the chemical shifts and coupling constants of the protons provide valuable information about the substitution pattern and molecular conformation. nih.govnih.gov For instance, in 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide, the methyl protons appear as a singlet, while the aromatic protons exhibit complex multiplets. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. researchgate.net The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. researchgate.netchemicalbook.com In substituted thieno[2,3-b]pyridines, which are structurally related to thieno[2,3-b]thiophenes, linear correlations have been found between the ipso-substituent chemical shifts and those in corresponding benzene (B151609) derivatives. researchgate.net This systematic behavior aids in the assignment of carbon resonances and understanding substituent effects. researchgate.net Computational studies have also been employed to predict and verify ¹³C NMR chemical shifts in complex heteroaromatic systems, providing deeper insight into their electronic structure. nih.gov
Table 1: Representative NMR Data for Thieno[2,3-b]thiophene Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Reference |
| Thieno[3,2-b]thiophene (B52689) | ¹H | Aromatic protons | chemicalbook.com |
| 3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide | ¹H | 1.85 (s, 3H, CH₃) | nih.gov |
| 3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide | ¹³C | 12.3, 123.6, 127.3, 128.8, 129.5, 131.6, 135.4, 136.7, 150.8, 159.3, 172.8 | nih.gov |
| Thieno[2,3-b]pyridine Derivatives | ¹³C | Varies with substitution | researchgate.net |
Note: This table presents a selection of reported NMR data and is not exhaustive.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of 2,5-Diiodothieno[2,3-b]thiophene and its derivatives. It is also instrumental in confirming the successful synthesis of new compounds. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. researchgate.net For newly synthesized thieno[2,3-b]thiophene derivatives, the experimentally determined molecular weight from MS is often compared with the theoretical value to confirm the identity of the product. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules, providing a "fingerprint" of the compound's structure.
Infrared (IR) Spectroscopy: The IR spectrum of 2,5-diiodothiophene (B186504) and its derivatives reveals characteristic absorption bands corresponding to specific bond vibrations. stfc.ac.uk Key vibrational modes include C-H stretching, C=C and C-C ring stretching, and C-I stretching and bending modes. stfc.ac.uk For instance, in the solid state, the vibrational modes of 2,5-diiodothiophene can be grouped into distinct regions: external modes below 100 cm⁻¹, C-I bend and stretch modes in the 100–365 cm⁻¹ range, ring torsions at 450–550 cm⁻¹, C-S stretches at 650–750 cm⁻¹, out-of-plane C-H bending modes at 750–900 cm⁻¹, in-plane ring deformations at 900–1000 cm⁻¹, in-plane C-H bending modes at 1050–1200 cm⁻¹, C-C and C=C stretches at 1250–1500 cm⁻¹, and C-H stretches above 3100 cm⁻¹. stfc.ac.uk In derivatives, the presence of functional groups like C=O in dicarbohydrazides or CN in dicarbonitriles gives rise to strong, characteristic absorption bands in the IR spectrum. nih.govnih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The Raman spectrum of 2,5-diiodothiophene is notable for the strong C=C stretching modes, which are sensitive to the electronic environment. stfc.ac.ukmdpi.com Upon polymerization to polythiophene, a significant upshift in these C=C stretching modes is observed, indicating strong electron-phonon coupling due to the changed electronic structure. stfc.ac.uk Comparing the Raman spectra of the monomer and the polymer provides insights into the effects of polymerization on the molecular structure and electronic properties. stfc.ac.uk
Table 2: Key Vibrational Frequencies for 2,5-Diiodothiophene
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy | Reference |
| C-I bend and stretch | 100 - 365 | IR | stfc.ac.uk |
| C-S stretch | 650 - 750 | IR | stfc.ac.uk |
| C-H out-of-plane bend | 750 - 900 | IR | stfc.ac.uk |
| C-C and C=C stretch | 1250 - 1500 | IR, Raman | stfc.ac.uk |
| C-H stretch | >3100 | IR | stfc.ac.uk |
Note: This data is for the parent 2,5-diiodothiophene and serves as a reference.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The absorption spectrum provides information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For this compound and its derivatives, the UV-Vis absorption spectra typically show one or more absorption bands in the UV and visible regions. The position of the maximum absorption wavelength (λ_max) and the onset of absorption are key parameters. The optical energy band gap (E_g) can be estimated from the onset of the absorption spectrum. mdpi.com
In a study of benzo[b]thieno[2,3-d]thiophene derivatives, the λ_max in chloroform (B151607) solution was observed between 335 nm and 350 nm, with optical band gaps around 3.22–3.23 eV. mdpi.com When deposited as thin films, a blue shift in λ_max was observed, which was attributed to the formation of H-aggregates. mdpi.com The extension of the π-conjugated system by adding more thiophene (B33073) rings generally leads to a red-shift in the absorption spectrum and a smaller energy band gap. mdpi.com For example, dithieno[3,2-b:2′,3′-d]thiophene derivatives with additional thiophene rings exhibited significantly red-shifted absorption peaks compared to the parent compound. mdpi.com
X-ray Diffraction (XRD) for Solid-State Structure and Film Morphology Analysis
X-ray diffraction (XRD) is an indispensable technique for determining the crystal structure of this compound in the solid state and for analyzing the morphology of its thin films.
Single-Crystal XRD: Single-crystal XRD provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. For instance, the crystal structure of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile (B11767991) revealed that the fused thiophene ring cores are nearly planar. nih.gov Such studies are crucial for understanding intermolecular interactions, like π-π stacking, which significantly influence charge transport properties in organic semiconductors.
Thin-Film XRD: In the context of organic electronics, XRD is used to investigate the molecular packing and crystallinity of thin films. For derivatives of dithieno[3,2-b:2′,3′-d]thiophene and benzo[b]thieno[2,3-d]thiophene, XRD patterns of thin films reveal information about the orientation of the molecules relative to the substrate surface. mdpi.comrsc.org The presence of sharp diffraction peaks indicates a well-ordered crystalline structure, which is generally desirable for high charge carrier mobility. mdpi.com For example, a study on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) showed that the polymer crystallizes with lamellae of π-stacked polymer chains. nih.gov
Electrochemical Characterization Techniques
Electrochemical methods are vital for determining the energy levels of the frontier molecular orbitals (HOMO and LUMO) and for studying the redox behavior of this compound and its derivatives.
Cyclic Voltammetry (CV): Cyclic voltammetry is the most common technique used to determine the oxidation and reduction potentials of a molecule. From the onset of the oxidation potential (E_ox^onset), the HOMO energy level can be estimated. mdpi.com The LUMO energy level can then be calculated by adding the optical band gap (obtained from UV-Vis spectroscopy) to the HOMO energy level. mdpi.com For example, for certain benzo[b]thieno[2,3-d]thiophene derivatives, the HOMO energy levels were determined to be around -5.5 eV. mdpi.com The reversibility of the redox processes observed in the CV curves provides information about the stability of the charged species.
Spectroelectrochemistry: Spectroelectrochemistry combines electrochemical measurements with spectroscopy (typically UV-Vis-NIR) to study the electronic structure of the species generated at different potentials. By monitoring the changes in the absorption spectrum as a function of the applied potential, it is possible to observe the formation of radical cations (upon oxidation) and radical anions (upon reduction) and to characterize their electronic transitions. This technique provides a more complete picture of the electronic structure and the nature of the charge carriers in these materials.
Table 3: Electrochemical and Optical Properties of Thieno[2,3-b]thiophene Derivatives
| Compound Type | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Reference |
| Benzo[b]thieno[2,3-d]thiophene derivative | -5.49 | -2.26 | 3.23 | mdpi.com |
| Benzo[b]thieno[2,3-d]thiophene derivative | -5.51 | -2.29 | 3.22 | mdpi.com |
| Dithieno[3,2-b:2′,3′-d]thiophene derivative | -5.99 | -2.24 | 3.75 | mdpi.com |
| Dithieno[3,2-b:2′,3′-d]thiophene derivative | -5.66 | -2.88 | 2.78 | mdpi.com |
Note: The values presented are for specific derivatives and can vary significantly with changes in the molecular structure.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Charge Carrier Identification
In a typical experiment, the radical cation of a thiophene-based material is generated, for instance, through chemical or electrochemical oxidation, or via photoinduced electron transfer. The resulting EPR spectrum provides information about the g-factor and hyperfine couplings, which are indicative of the electronic environment of the unpaired electron. For oligothiophenes, the g-factor is typically close to that of the free electron, with slight variations depending on the extent of spin-orbit coupling introduced by the sulfur atoms.
Studies on the excited-state properties of radical cations of substituted oligothiophenes have been conducted using techniques like two-color two-laser flash photolysis. nih.gov For instance, the radical cations of oligothiophenes (nT•+) have been generated and their excited states (nT•+)* investigated. nih.gov These studies reveal the dynamics of these charge carriers, such as their lifetimes and their ability to participate in hole transfer processes. nih.gov For example, the lifetime of the first excited state (D1) of the radical cation was found to decrease as the number of thiophene rings increased, with values of 34 ± 4 ps for a terthiophene (3T•+), 24 ± 2 ps for a quaterthiophene (4T•+), and 18 ± 1 ps for a quinquethiophene (5T•+). nih.gov
In the context of "this compound," the presence of heavy iodine atoms would be expected to significantly influence the spin-orbit coupling, which could lead to a more pronounced g-factor shift and faster relaxation times compared to non-iodinated analogs. The analysis of the EPR spectrum would allow for the mapping of the spin density distribution across the molecule, providing insights into how the fused ring system and the iodine substituents affect the localization and transport of charge carriers.
Thermal Analysis Methods (e.g., TGA, DSC)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, melting point, and any phase transitions of a material. This information is critical for assessing the processing window and operational stability of "this compound" in potential device applications.
While specific TGA and DSC data for "this compound" are not available, data for the parent compound, thieno[2,3-b]thiophene, and its derivatives provide valuable insights. Thieno[2,3-b]thiophene itself is a colorless oil at room temperature, with a boiling point of 102 °C at 16 mmHg. wikipedia.org This suggests that the core ring system has moderate volatility.
For comparison, the thermal properties of several derivatives of the isomeric thieno[3,2-b]thiophene have been reported. For instance, 2,5-bis(4-(trifluoromethyl)phenyl)thieno[3,2-b]thiophene exhibits a decomposition temperature (Td, 5% weight loss) of 360 °C, indicating high thermal stability. nih.gov Similarly, polymers incorporating the thieno[3,2-b]thiophene unit have shown decomposition temperatures above 380 °C. researchgate.net
DSC analysis of these related compounds reveals information about their melting and crystallization behavior. For example, 2,5-dibromothieno[3,2-b]thiophene (B1273552) has a melting point in the range of 124-129 °C. sigmaaldrich.com For "this compound," the introduction of two iodine atoms would significantly increase the molecular weight and likely lead to a higher melting point compared to the unsubstituted thieno[2,3-b]thiophene. The C-I bonds are also the weakest bonds in the molecule, and TGA would likely show an initial weight loss corresponding to the cleavage of these bonds at elevated temperatures.
A hypothetical thermal analysis of "this compound" would involve heating the sample under a controlled atmosphere and monitoring its weight loss (TGA) and heat flow (DSC). The TGA curve would indicate the onset of decomposition, providing an upper limit for the material's thermal stability. The DSC thermogram would reveal the melting point and any other phase transitions, such as crystallization or glass transitions if the material can be rendered amorphous.
| Compound | Property | Value |
| Thieno[2,3-b]thiophene | Boiling Point | 102 °C (at 16 mmHg) wikipedia.org |
| 2,5-Dibromothieno[3,2-b]thiophene | Melting Point | 124-129 °C sigmaaldrich.com |
| 2,5-bis(4-(trifluoromethyl)phenyl)thieno[3,2-b]thiophene | Decomposition Temperature (5% loss) | 360 °C nih.gov |
Surface and Thin-Film Morphology Characterization (e.g., AFM, SEM)
The morphology of thin films is a critical factor influencing the performance of organic electronic devices. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are indispensable tools for characterizing the surface topography and microstructure of thin films of "this compound." oxinst.comazom.com
AFM provides three-dimensional images of the film surface with nanoscale resolution, allowing for the quantification of parameters such as surface roughness, grain size, and the presence of crystalline domains or amorphous regions. researchgate.net For organic semiconductors, a smooth and well-ordered film morphology is generally desirable to facilitate efficient charge transport across grain boundaries.
SEM, on the other hand, provides information on the surface morphology over larger areas and can also be used to examine the cross-section of a film to determine its thickness and uniformity.
While specific AFM or SEM studies on "this compound" thin films are not documented, studies on related oligothiophene and thienothiophene derivatives offer valuable insights into the expected morphological features. For instance, AFM studies of Langmuir-Blodgett films of a substituted heptathiophene on mica have revealed how molecular aggregation is sensitive to environmental humidity and temperature. nih.gov The molecules were observed to orient themselves with their alkyl side chains exposed to the air interface. nih.gov
In the case of "this compound," the planarity of the thieno[2,3-b]thiophene core is expected to promote π-π stacking, which can lead to the formation of crystalline domains in thin films. The deposition method (e.g., spin-coating, vacuum deposition) and subsequent processing steps, such as thermal annealing, would significantly impact the resulting morphology.
An AFM analysis of a "this compound" thin film would likely reveal the size and shape of crystalline grains and the nature of the grain boundaries. The surface roughness could be quantified using parameters like the root-mean-square (RMS) roughness. SEM images would complement the AFM data by providing a broader view of the film's uniformity and revealing any larger-scale defects such as cracks or pinholes.
| Technique | Information Obtained | Relevance to "this compound" |
| AFM | 3D surface topography, roughness, grain size, phase separation. oxinst.comazom.com | Understanding the nanoscale ordering and packing of molecules, which directly impacts charge transport. |
| SEM | Surface morphology over large areas, film thickness, cross-sectional imaging. | Assessing the overall quality and uniformity of the thin film, crucial for device fabrication. |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.com For "this compound," XPS would be instrumental in confirming the presence of iodine and sulfur and in probing their chemical environment.
A survey scan of "this compound" would show peaks corresponding to carbon, sulfur, and iodine. High-resolution spectra of the C 1s, S 2p, and I 3d regions would provide more detailed information.
The C 1s spectrum would be deconvoluted into components corresponding to C-C/C-H bonds in the thiophene rings and the C-I and C-S bonds. The C-I and C-S bonds would appear at higher binding energies compared to the C-C/C-H bonds due to the higher electronegativity of iodine and sulfur.
The S 2p spectrum is expected to show a doublet (S 2p3/2 and S 2p1/2) characteristic of the sulfur in the thiophene rings. The binding energy would be indicative of the neutral sulfur state in the aromatic system. researchgate.net
The I 3d spectrum would exhibit a doublet (I 3d5/2 and I 3d3/2) corresponding to the iodine atoms. The binding energy of these peaks would confirm that the iodine is covalently bonded to carbon. Studies on related compounds like 2-iodothiophene (B115884) can provide a reference for the expected binding energies. aip.orgsigmaaldrich.com For instance, in studies of iodine-containing metal-organic frameworks, the I 3d core-level spectra have been used to investigate halogen bonding interactions. acs.org
XPS can also be used to study the stability of the material. For example, the oxidation of the sulfur atom in the thiophene ring would result in a shift of the S 2p peak to a higher binding energy, which could be monitored to assess the material's stability in air.
| Element | Core Level | Expected Features | Significance for "this compound" |
| Carbon | C 1s | Peaks for C-C, C-H, C-S, and C-I bonds. | Confirms the carbon backbone and the presence of carbon-heteroatom bonds. |
| Sulfur | S 2p | Doublet (2p3/2, 2p1/2) characteristic of thiophene. researchgate.net | Confirms the integrity of the thiophene rings and can indicate oxidation state. |
| Iodine | I 3d | Doublet (3d5/2, 3d3/2) for covalent C-I bond. aip.org | Confirms the presence and chemical state of the iodine substituents. |
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
Another promising approach involves the use of phase transfer catalysis, which has been successfully employed to synthesize functionally substituted thieno[2,3-b]thiophenes in a one-pot reaction. tandfonline.com Microwave-assisted synthesis is also gaining traction as it can significantly reduce reaction times and improve yields for various thieno[2,3-b]thiophene (B1266192) derivatives. nih.govekb.eg Researchers are also exploring novel catalytic systems, including palladium and copper catalysts, to facilitate the construction of the thieno[2,3-b]thiophene core and its derivatives with greater efficiency and selectivity. researchgate.net The Fiesselmann thiophene (B33073) synthesis is another classic method being adapted for the convenient construction of thieno[3,2-b]thiophene (B52689) derivatives, which could potentially be modified for the [2,3-b] isomer. beilstein-journals.orgresearchgate.net
Exploration of Unconventional Functionalization Strategies
Beyond the development of core synthetic routes, the exploration of unconventional functionalization strategies for the thieno[2,3-b]thiophene scaffold is a burgeoning area of research. This involves moving beyond simple substitutions and exploring more complex molecular architectures. The introduction of various aryl and alkyl groups at specific positions of the thienothiophene ring has been shown to cause remarkable changes in the electronic and optical properties of the resulting materials. nih.gov
Researchers are investigating methods for creating bis-heterocyclic compounds containing the thieno[2,3-b]thiophene core, which have shown potential in various biological applications. nih.govnih.govmdpi.com The synthesis of thieno[2,3-b]thiophenes functionalized with groups that can participate in further reactions, such as those amenable to cycloaddition or cross-coupling reactions, is also a key area of interest. researchgate.net This allows for the construction of more complex and tailored molecular structures for specific applications.
Expansion into New Areas of Advanced Materials Science
Thieno[2,3-b]thiophene derivatives have already demonstrated significant promise in organic electronics. researchgate.netrsc.org However, future research aims to expand their application into new and emerging areas of advanced materials science. The unique electronic properties of the thieno[2,3-b]thiophene core make it an attractive candidate for the development of novel nonlinear optical (NLO) materials. nih.govresearchgate.net
Furthermore, the rigid and planar structure of the thienothiophene unit is being exploited in the design of materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comrsc.orgrsc.org Researchers are actively exploring how modifications to the thieno[2,3-b]thiophene core and the introduction of different functional groups can tune the material's properties for enhanced device performance. mdpi.comrsc.org The development of solution-processable thieno[2,3-b]thiophene-based semiconductors is a key goal, as it would enable low-cost and large-area fabrication of electronic devices. mdpi.comrsc.org
Integration of 2,5-Diiodothieno[2,3-b]thiophene in Hybrid Material Systems
A significant future direction involves the integration of this compound and its derivatives into hybrid material systems. This approach combines the unique properties of the organic thienothiophene component with those of other materials, such as inorganic nanoparticles or other polymers, to create materials with synergistic or entirely new functionalities.
One area of exploration is the creation of covalently linked thieno[2,3-b]thiophene-fullerene dyads and triads. rsc.org These materials are being investigated for their potential in organic solar cells, where the thienothiophene unit acts as an electron donor and the fullerene as an electron acceptor. rsc.org The synthesis of such hybrid systems often relies on the reactivity of the iodo groups on the this compound precursor, which allows for facile cross-coupling reactions. The photophysical and electrochemical properties of these hybrid materials are being actively studied to understand charge transfer processes and optimize their performance in photovoltaic devices. rsc.org
Advancement of Computational Modeling for Predictive Material Design
Computational modeling is becoming an indispensable tool in the design and prediction of the properties of new materials based on this compound. nih.gov Density Functional Theory (DFT) and other quantum chemical methods are being used to calculate the electronic structure, frontier molecular orbital energies (HOMO-LUMO), and other key parameters of thienothiophene derivatives. researchgate.netmdpi.comnih.gov This allows researchers to predict the optoelectronic properties of a molecule before it is synthesized, saving significant time and resources. nih.gov
These computational studies help in understanding structure-property relationships, guiding the design of new molecules with desired characteristics. nih.gov For example, computational screening can identify promising candidates for organic solar cells by predicting their absorption spectra and charge transport properties. nih.gov The correlation between theoretical calculations and experimental results is crucial for refining the computational models and enhancing their predictive power. researchgate.netmdpi.com
Sustainable Synthesis and Green Chemistry Principles in Thienothiophene Research
The principles of green chemistry are increasingly being integrated into the synthesis of thieno[2,3-b]thiophene derivatives to minimize the environmental impact of chemical processes. nih.govresearchgate.net This includes the development of synthetic routes that reduce waste, use less hazardous reagents and solvents, and are more energy-efficient. nih.govyoutube.com
Key aspects of green chemistry being applied in this field include:
Waste Prevention: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. nih.gov
Atom Economy: Striving for synthetic methods that have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the desired product. youtube.com
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives or, where possible, conducting reactions in solvent-free conditions. nih.gov
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce energy consumption and reaction times. nih.gov
By adopting these principles, researchers aim to develop more sustainable and environmentally friendly methods for producing thieno[2,3-b]thiophene-based materials for a wide range of applications.
Q & A
Q. What are the common synthetic routes for preparing 2,5-Diiodothieno[2,3-b]thiophene derivatives, and what experimental parameters are critical for optimizing yields?
Synthesis typically involves functionalization of the thieno[2,3-b]thiophene core via halogenation or cross-coupling reactions. For example, bromination at the 2,5-positions using Br₂ in the presence of CuBr₂ has been reported, followed by iodination via halogen exchange . Key parameters include reaction temperature (e.g., −78°C for lithiation steps), solvent choice (THF for compatibility with organometallic reagents), and stoichiometric control of reagents like aryllithium to prevent side reactions . Yields vary significantly with substituent electronic effects; electron-deficient aryl groups in aryllithium reagents tend to improve ring-opening efficiency (e.g., 76% yield for 2h vs. 48% for 2i in Table 1) .
Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound and its derivatives?
¹H/¹³C NMR is essential for confirming regiochemistry and substituent placement, particularly for distinguishing between thiophene ring protons (δ ~6.5–7.5 ppm) and aliphatic chains (e.g., dioctyl groups at δ ~0.8–1.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves ambiguities in fused-ring systems (e.g., confirming helical structures in selenophene analogs) . UV-vis and cyclic voltammetry are used to assess optoelectronic properties, such as bandgap tuning via heteroatom substitution (S → Se) .
Q. How does the thieno[2,3-b]thiophene scaffold influence reactivity in cross-coupling reactions?
The electron-rich thiophene rings facilitate electrophilic aromatic substitution (e.g., bromination) and Suzuki-Miyaura couplings. However, steric hindrance from fused rings can reduce reactivity at certain positions. For example, Pd-catalyzed coupling of 2,5-di(thiophen-2-yl)thieno[2,3-b]thiophene with boronic esters requires excess reagent (2.2 eq.) and prolonged reaction times (24–48 h) to achieve >70% yields .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of ring-opening reactions in dithieno[2,3-b:3',2'-d]thiophene derivatives with aryllithium reagents?
Ring-opening proceeds via nucleophilic attack at the electron-deficient central sulfur atom, followed by cleavage of the C–S bond. The regioselectivity is influenced by the nucleophilicity of the aryllithium reagent and reaction temperature. For example, n-BuLi at −78°C favors selective attack, whereas t-BuLi at higher temperatures (−30°C) may lead to competing pathways (e.g., metal–halogen exchange) . DFT studies suggest that transition-state stabilization by electron-withdrawing aryl groups (e.g., p-CF₃) lowers activation barriers, enhancing yields .
Q. How can structural modifications of this compound tune optoelectronic properties for organic electronics?
Substituent engineering (e.g., alkyl chains for solubility, selenophene for redshifted absorption) and π-extension (e.g., fusion with naphthalene) modulate HOMO/LUMO levels. For instance, replacing sulfur with selenium in S-shaped double helicenes reduces the bandgap by 0.3 eV, as confirmed by cyclic voltammetry . Intermolecular interactions (C–S, S–Se) in crystal packing further enhance charge transport in thin-film devices .
Q. What challenges arise in synthesizing thieno[2,3-b]thiophene-based helicenes, and how can they be mitigated?
Key challenges include controlling helicity (P/M enantiomers) and avoiding π-stacking-induced aggregation. A stepwise approach using photocyclization (e.g., Wittig reaction followed by oxidative cyclization) improves regioselectivity, as seen in DH-1–DH-3 synthesis . Chiral auxiliaries or asymmetric catalysis may resolve enantiomers, though this remains underexplored.
Q. How do competing reaction pathways (e.g., protonation vs. elimination) affect the synthesis of fused thieno[2,3-b]thiophene derivatives?
In attempted IDT analog synthesis, protonation of a tertiary alcohol intermediate triggers an unexpected cascade: water elimination forms a carbocation, which undergoes electrophilic aromatic substitution with thiophene, yielding naphtho[2,3-b]thiophene instead. Theoretical calculations (ΔH‡) confirm this pathway is thermodynamically favored over the intended route .
Methodological Considerations
- Contradictions in Data : and highlight the sensitivity of reaction outcomes to minor changes (e.g., t-BuLi vs. n-BuLi). Researchers must rigorously control conditions and validate unexpected products with multiple techniques (e.g., XRD, HRMS).
- SAR Studies : For bioactivity, prioritize substituents at meta/para positions of the 4-phenyl ring (R2 in thieno[2,3-b]pyridines) to optimize binding to targets like A1AR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
